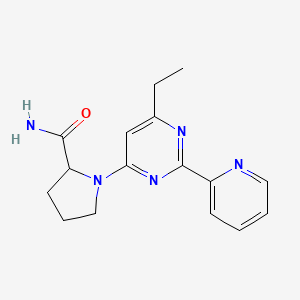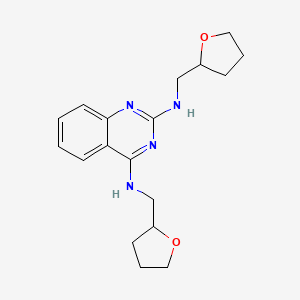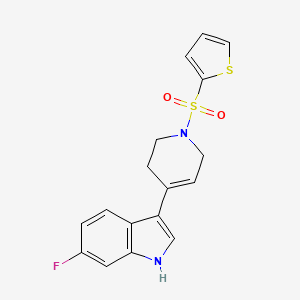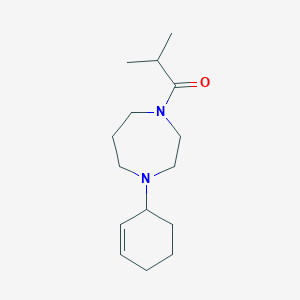![molecular formula C15H19N3OS B7553568 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzimidazole-based molecule that exhibits interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes involved in cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone exhibits interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for anti-cancer therapy. Additionally, this compound exhibits strong fluorescence properties, which makes it an ideal candidate for cellular imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone in lab experiments include its strong fluorescence properties, which make it an ideal candidate for cellular imaging. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for anti-cancer therapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, this compound has potential applications in the field of cellular imaging, and further research is needed to explore its potential in this area.
Conclusion:
In conclusion, 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is a benzimidazole-based molecule that exhibits interesting biochemical and physiological effects. This compound has potential applications in various fields, including anti-cancer therapy and cellular imaging. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in these areas.
Synthesemethoden
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone involves the reaction of 1-(2-methylsulfanyl-ethyl)-4-(1H-benzimidazol-2-yl)piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for imaging of live cells. This compound exhibits strong fluorescence properties, which makes it an ideal candidate for cellular imaging. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-10-14(19)18-8-6-11(7-9-18)15-16-12-4-2-3-5-13(12)17-15/h2-5,11H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWOKOJMWCEEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)